![molecular formula C27H28ClFN6O B1245388 AV-412 free base CAS No. 451492-95-8](/img/structure/B1245388.png)
AV-412 free base
Overview
Description
AV-412, also known as MP-412, is a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases, including the mutant EGFR (L858R,T790M), which is clinically resistant to the EGFR-specific kinase inhibitors erlotinib and gefitinib . It has been investigated for use in cancer treatment .
Physical And Chemical Properties Analysis
AV-412 has a molecular weight of 507 . It is soluble in DMSO at 25°C to a concentration of 50 mg/mL . The compound should be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Cancer Research
AV-412 free base has shown promise in cancer research, particularly in the study of non-small cell lung cancer (NSCLC). It is known to inhibit EGFR and ErbB2 tyrosine kinases, including mutant forms of EGFR that are resistant to other EGFR-specific kinase inhibitors . This makes it a potential candidate for treating cancers that overexpress these receptors.
Drug Development
In the realm of drug development, AV-412 free base has been evaluated for its therapeutic potential. It has been involved in clinical trials to determine its safety, tolerability, and maximum tolerated dose when administered to patients with advanced solid tumors . Although development has been discontinued, the compound’s dual inhibition of EGFR and ErbB2 kinases offers insights into designing new therapeutic agents.
Molecular Biology
AV-412 free base plays a role in molecular biology by inhibiting EGF-dependent cell proliferation and autophosphorylation of EGFR and ErbB2 . Its ability to abrogate EGFR signaling in gefitinib-resistant cell lines provides a valuable tool for studying cellular processes and signaling pathways.
Pharmacology
Pharmacologically, AV-412 free base has been studied for its effects on various cancer cell lines and its potential as a treatment for cancers expressing EGFR and ErbB2 . Its pharmacokinetic properties and dose-proportional exposure have been explored to understand how it can be best utilized in therapeutic treatments.
Biochemistry
In biochemistry, AV-412 free base is used to study the inhibition of kinases at a molecular level. It helps in understanding the biochemical interactions and mechanisms of action of EGFR inhibitors, which is crucial for the development of targeted cancer therapies .
Clinical Trials
AV-412 free base has been the subject of clinical trials to evaluate its efficacy as a novel treatment for cancer. Studies have focused on its use in patients with advanced solid tumors, assessing its ability to stabilize disease and manage symptoms .
Mechanism of Action
Target of Action
AV-412 free base, also known as MP-412 free base, is primarily an inhibitor of the Epidermal Growth Factor Receptor (EGFR) family . The primary targets of AV-412 free base are EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M, and ErbB2 . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .
Mode of Action
AV-412 free base shows potent inhibition of the EGFR L858R mutations . It interacts with its targets and inhibits their autophosphorylation . This interaction results in the suppression of EGFR signaling, particularly in cells with a double mutation of L858R and T790M in EGFR .
Biochemical Pathways
The primary biochemical pathway affected by AV-412 free base is the EGFR signaling pathway . By inhibiting the autophosphorylation of EGFR and ErbB2, AV-412 free base disrupts the downstream signaling events that lead to cell proliferation .
Pharmacokinetics
The compound’s efficacy in animal models suggests that it has sufficient bioavailability to exert its inhibitory effects .
Result of Action
The molecular and cellular effects of AV-412 free base’s action include the inhibition of EGFR-dependent cell proliferation . In animal studies using cancer xenograft models, AV-412 free base demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively .
Safety and Hazards
AV-412 should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes. In case of contact, flush with copious amounts of water and seek medical advice . It should be stored in a dark place and protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXXUDARPGGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196403 | |
Record name | AV-412 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AV-412 free base | |
CAS RN |
451492-95-8 | |
Record name | AV-412 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AV-412 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AV-412 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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